1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
Brand Name: Vulcanchem
CAS No.: 20618-53-5
VCID: VC6051974
InChI: InChI=1S/C16H15BrOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3
SMILES: CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Br
Molecular Formula: C16H15BrOS
Molecular Weight: 335.26

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

CAS No.: 20618-53-5

Cat. No.: VC6051974

Molecular Formula: C16H15BrOS

Molecular Weight: 335.26

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone - 20618-53-5

Specification

CAS No. 20618-53-5
Molecular Formula C16H15BrOS
Molecular Weight 335.26
IUPAC Name 1-(4-bromophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one
Standard InChI InChI=1S/C16H15BrOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3
Standard InChI Key OBKKPHIZZBXJDP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure features a propanone backbone bridging two aromatic rings: a 4-bromophenyl group at position 1 and a 4-methylphenyl sulfanyl group at position 3. The sulfanyl (-S-) linker introduces nucleophilic reactivity, while the bromine atom enhances electrophilic substitution potential. Key molecular properties are summarized in Table 1 .

Table 1: Molecular Properties of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

PropertyValue
CAS No.20618-53-5
Molecular FormulaC16H15BrOS\text{C}_{16}\text{H}_{15}\text{BrOS}
Molecular Weight335.26 g/mol
IUPAC Name1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]propan-1-one
SMILESCC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Br
InChI KeyWZGDFDKLLHCAOO-UHFFFAOYSA-N

The bromophenyl group’s electron-withdrawing nature polarizes the ketone group, enhancing its electrophilicity for nucleophilic attacks. Conversely, the methylphenyl sulfanyl moiety contributes steric bulk and moderate electron-donating effects.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, methyl group, and sulfanyl-linked methylene units. For instance:

  • 1H^1\text{H} NMR: Methyl protons (4-methylphenyl) resonate at δ 2.35 ppm as a singlet, while the methylene (-CH2_2-S-) groups appear as triplets near δ 3.1–3.3 ppm.

  • 13C^{13}\text{C} NMR: The carbonyl carbon (C=O) is observed at δ 198–202 ppm, characteristic of aryl ketones .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Friedel-Crafts Acylation: 4-Bromobenzoyl chloride reacts with propanedithiol to form 3-sulfanylpropan-1-one.

  • Thioetherification: The intermediate undergoes nucleophilic substitution with 4-methylthiophenol in the presence of a base (e.g., K2 _2CO3 _3) to yield the target compound.

Reaction Scheme:

4-Bromobenzoyl chloride+propanedithiolAlCl33-sulfanylpropan-1-one4-methylthiophenolTarget Compound\text{4-Bromobenzoyl chloride} + \text{propanedithiol} \xrightarrow{\text{AlCl}_3} \text{3-sulfanylpropan-1-one} \xrightarrow{\text{4-methylthiophenol}} \text{Target Compound}

Reactivity Profiles

The compound participates in diverse reactions:

  • Oxidation: The sulfanyl group (-S-) oxidizes to sulfonyl (-SO2_2-) under strong oxidizing agents (e.g., H2 _2O2 _2/AcOH), forming 3-[(4-methylphenyl)sulfonyl]-1-(4-bromophenyl)-1-propanone.

  • Nucleophilic Substitution: The bromine atom is susceptible to substitution with amines or alkoxides, enabling derivatization for drug discovery .

Applications in Scientific Research

Intermediate in Organic Synthesis

The compound serves as a precursor for sulfonyl-containing pharmaceuticals. For example, it is used to synthesize kinase inhibitors by replacing the bromine atom with pyridine rings .

Material Science

Its rigid aromatic structure makes it a candidate for liquid crystal polymers. The sulfanyl group improves thermal stability, with decomposition temperatures exceeding 250°C.

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